molecular formula C17H12F4N6O2 B2870169 2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396637-77-6

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2870169
CAS No.: 1396637-77-6
M. Wt: 408.317
InChI Key: SBSGHZQTCWHDOQ-UHFFFAOYSA-N
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Description

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions The process may start with the preparation of the 3-fluorobenzamido intermediate, followed by its coupling with a phenyl ring substituted with a tetrazole moiety

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactivity and interactions with biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Other compounds in this class include 5-substituted tetrazoles, which are known for their bioactivity.

    Fluorobenzamido Compounds: Compounds with similar fluorobenzamido groups may exhibit comparable properties.

    Trifluoroethyl Substituted Compounds: These compounds are often studied for their unique chemical and biological properties.

Uniqueness

2-(4-(3-fluorobenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-[(3-fluorobenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N6O2/c18-11-3-1-2-10(8-11)15(28)23-12-4-6-13(7-5-12)27-25-14(24-26-27)16(29)22-9-17(19,20)21/h1-8H,9H2,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSGHZQTCWHDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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